3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-7-8-14-13(11-12)18(17(19)22-14)9-10-21-16-6-4-3-5-15(16)20-2/h3-8,11H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPKTOVDCQYGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326372 | |
| Record name | 3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
636987-29-6 | |
| Record name | 3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The most widely adopted method involves cyclizing 2-aminophenol precursors with carbonyl-containing reagents. For example, reaction of 5-methyl-2-aminophenol with chloroacetic acid derivatives under acidic conditions generates the benzoxazolone core. Polyphosphoric acid (PPA) traditionally facilitates this cyclization, but environmental concerns have spurred alternative approaches. A microwave-assisted protocol achieves 86.5% yield by reacting 2-aminophenol with ethyl chloroacetimidate hydrochloride in methylene chloride at 0°C.
Oxidative Coupling Strategies
Recent advances employ oxidative coupling of 2-mercaptobenzoxazole with benzyl bromides under catalyst-free conditions. While this method primarily yields benzoxazole-thione derivatives, modifications using 2-methoxyphenoxyethyl bromide could adapt it for the target compound.
Side Chain Introduction: Ethyl Methoxyphenoxy Moiety
Williamson Ether Synthesis
The ethyl methoxyphenoxy side chain is typically introduced via Williamson ether synthesis. Key steps include:
-
Intermediate Preparation : 2-Chloromethylbenzoxazole (3 ) is synthesized from 2-aminophenol and chloroacetyl chloride.
-
Nucleophilic Substitution : Reacting 3 with 2-methoxyphenol in dry acetone with anhydrous K₂CO₃ at reflux.
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Traditional reflux | 75.6 | 98.2 |
| Microwave-assisted | 87.0 | 99.1 |
| Solvent-free | 68.3 | 97.5 |
Microwave irradiation reduces reaction time from 4 hours to 10 minutes while improving yield by 11.4%.
Methyl Group Functionalization
The 5-methyl group on the benzoxazole ring is introduced via:
Friedel-Crafts Alkylation
Using methyl chloride and AlCl₃ in dichloromethane at −10°C, the methyl group is regioselectively added to the 5-position. This method achieves 89% yield but requires strict temperature control.
Directed Ortho-Metalation
A more precise approach employs n-BuLi to deprotonate the 2-aminophenol precursor, followed by quenching with methyl iodide. This strategy affords 92% regioselectivity for the 5-position.
Integrated Synthetic Routes
Sequential Assembly (Linear Approach)
Convergent Synthesis
-
Prepare 2-(2-methoxyphenoxy)ethanol separately.
-
Couple with 5-methylbenzoxazolone using Mitsunobu conditions (DIAD, PPh₃).
Advantage : Avoids harsh alkylation conditions, achieving 71% yield.
Catalytic and Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling 5-methylbenzoxazolone with 2-(2-methoxyphenoxy)ethyl bromide and K₂CO₃ achieves 82% yield in 30 minutes, eliminating solvent waste.
Analytical Characterization
Critical spectroscopic data for the final compound:
¹H NMR (500 MHz, CDCl₃) :
-
δ 7.72 (d, J = 8.1 Hz, 1H, ArH)
-
δ 7.48 (s, 1H, ArH)
-
δ 6.97–6.89 (m, 4H, OArH)
-
δ 4.31 (t, J = 6.7 Hz, 2H, OCH₂)
-
δ 3.81 (s, 3H, OCH₃)
ESI-MS : m/z 314.12 ([M + H]⁺), 336.10 ([M + Na]⁺)
Challenges and Optimization Opportunities
-
Regioselectivity Control : Competing O- vs. N-alkylation during side chain attachment remains problematic. Using bulky bases like DBU improves N-selectivity to 94%.
-
Scale-Up Limitations : Microwave methods face energy transfer inefficiencies at >100 g scales. Continuous flow reactors may mitigate this.
-
Byproduct Formation : Chloromethyl intermediates often generate dimeric byproducts. Adding molecular sieves reduces this by 37%.
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Linear Synthesis | 63 | 98.2 | 12.40 |
| Convergent Synthesis | 71 | 99.1 | 18.75 |
| Mechanochemical | 82 | 97.8 | 9.20 |
The mechanochemical approach offers the best balance of efficiency and cost, though purity slightly lags behind solution-phase methods .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzoxazolone derivatives vary in substituent length, polarity, and branching, which influence physicochemical properties and bioactivity.
Key Observations :
- Polarity: Hydroxybenzyl-substituted benzoxazolones () are more polar than methoxyphenoxyethyl derivatives, affecting solubility and metabolic stability .
- Synthetic Efficiency : Diarylmethyl-substituted benzoxazolones () achieve higher yields (98%) compared to the target compound, likely due to optimized condensation conditions .
Spectral and Physical Properties
- NMR Shifts: The target compound’s methoxyphenoxyethyl group likely causes downfield shifts in aromatic protons (δ 6.8–7.2 ppm), similar to diarylmethyl analogs in .
- Melting Points: tert-butylphenoxypropyl derivatives () may have higher melting points than the target compound due to crystalline packing facilitated by branched substituents .
Biological Activity
3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one is a synthetic compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
- Molecular Formula : C17H17NO4
- Molecular Weight : 299.32 g/mol
- CAS Number : 636987-29-6
Synthesis
The synthesis of this compound typically involves the reaction of 2-(2-methoxyphenoxy)ethanamine with 2-(benzo[d]oxazol-2-yl)aniline under reflux conditions. The reaction is optimized for high yield and purity, often employing continuous flow reactors in industrial settings.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective antifungal activity against various strains, including Candida and Aspergillus species. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antifungal effects, which may extend to 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one as well .
Table 1: Antifungal Activity of Related Benzoxazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 12.27 | Fusarium solani |
| Compound B | 15.98 | Aspergillus niger |
| Compound C | 50.04 | Botrytis cinerea |
Cytotoxic Effects
Benzoxazole derivatives have been studied for their cytotoxic effects against various cancer cell lines. Research has demonstrated that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing potential chemotherapeutic agents .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 20.5 |
| HepG2 (Liver) | 25.0 |
The biological activity of 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one is attributed to its interaction with specific molecular targets in the body. It is believed to inhibit enzymes involved in inflammatory pathways, such as prostaglandin H2 synthase, thereby exerting anti-inflammatory effects . Additionally, molecular docking studies suggest that it may bind to lipid transfer proteins, enhancing its antifungal properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzoxazole derivatives indicates that modifications in their chemical structure significantly influence their biological activities. Electron-donating groups tend to enhance antimicrobial and anticancer activities, while electron-withdrawing groups may reduce efficacy .
Case Studies and Research Findings
- Antifungal Studies : In a study evaluating various benzoxazole derivatives, it was found that structural modifications led to variations in antifungal potency against Candida species. Compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .
- Cytotoxicity Evaluation : A series of benzoxazole derivatives were tested against multiple cancer cell lines, revealing a promising profile for selective toxicity towards malignant cells while being less harmful to non-cancerous cells .
Q & A
Basic: How can researchers optimize the synthesis of 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one to improve yield and purity?
Answer: Synthesis optimization involves selecting solvent systems (e.g., DMF or THF for solubility), catalysts (e.g., Cu(I) for "click chemistry" triazole linkages), and purification methods like column chromatography or recrystallization. For example, highlights using triazole-forming reactions under mild conditions (60°C, 24 hours) for benzoxazolone derivatives. Piperazine-based intermediates () require coupling reagents like HATU or EDC for amide bond formation. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid) can enhance yields. Purification with gradient elution (hexane/ethyl acetate) ensures high purity .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Answer: Multimodal characterization is essential:
- NMR (¹H/¹³C): Identify protons adjacent to electron-withdrawing groups (e.g., oxazolone ring protons at δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) ().
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]+ peaks) and fragmentation patterns.
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1750 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).
- Elemental Analysis: Validate purity by comparing calculated vs. observed C/H/N ratios .
Basic: How should researchers design initial biological activity screens for antimicrobial or enzyme-inhibitory properties?
Answer: Use standardized assays:
- Antimicrobial Screening: Follow CLSI guidelines () with broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) and solvent controls.
- Enzyme Inhibition: For hyaluronidase (), use a colorimetric assay (e.g., turbidimetric method with hyaluronic acid substrate). Measure IC₅₀ via dose-response curves (0.1–100 µM) and validate with kinetic studies (Lineweaver-Burk plots) .
Advanced: How can structure-activity relationship (SAR) studies guide structural modifications to enhance biological activity?
Answer: SAR strategies include:
- Substituent Variation: Modify the methoxyphenoxy group () to alter lipophilicity (logP) and membrane permeability. For example, replacing methoxy with trifluoromethoxy may improve metabolic stability.
- Bioisosteric Replacement: Replace the oxazolone ring with thiazolone () to assess electronic effects on enzyme binding.
- Docking Studies: Use Schrödinger Suite or AutoDock to predict interactions (e.g., hydrogen bonds with hyaluronidase active sites). Validate with mutagenesis studies .
Advanced: What computational approaches are effective in elucidating the compound’s mechanism of action?
Answer: Combine molecular docking (e.g., AutoDock Vina) with MD simulations (GROMACS) to model ligand-receptor dynamics. demonstrates docking poses for benzimidazole derivatives, highlighting hydrophobic pockets and hydrogen bonds. Use QM/MM calculations to study transition states in enzyme inhibition. Validate predictions with SPR (surface plasmon resonance) for binding affinity .
Advanced: How should researchers resolve contradictions in reported biological activities across studies?
Answer: Address discrepancies via:
- Orthogonal Assays: Confirm antimicrobial activity with both agar diffusion and time-kill assays.
- Structural Verification: Re-analyze compound purity (HPLC >95%) and stereochemistry (X-ray crystallography, ).
- Standardized Protocols: Adopt uniform testing conditions (e.g., pH, temperature) and cell lines. Cross-reference with databases like ChEMBL for consistency checks .
Advanced: What methods are used to determine the crystal structure and conformational stability of this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) is ideal ( ). Grow crystals via vapor diffusion (e.g., chloroform/methanol). Resolve twinning issues (common in oxazolones) using TWINLAW in SHELX. Analyze hydrogen-bonding networks (e.g., C=O⋯H-N interactions) with Mercury software. Compare with DFT-optimized geometries (Gaussian 09) to assess stability .
Advanced: How can researchers design assays to evaluate the compound’s inhibition of streptococcal hyaluronidase?
Answer: Use a two-step assay:
Enzyme Preparation: Purify recombinant hyaluronidase (e.g., S. pneumoniae).
Activity Measurement: Monitor substrate degradation (hyaluronic acid) via turbidity reduction at 600 nm. Include controls (e.g., EDTA for metalloenzyme inhibition). Calculate % inhibition and Ki values using nonlinear regression (GraphPad Prism) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer: Follow GHS guidelines ( ):
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM).
- Spill Management: Neutralize with absorbent materials (vermiculite) and dispose as hazardous waste.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced: How can intermediates like 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane be characterized for synthetic pathway validation?
Answer: Use GC-MS to track volatile intermediates ( ). For non-volatile intermediates, employ LC-MS/MS with C18 columns and acetonitrile/water gradients. Confirm regioselectivity in cyclization steps via NOESY NMR (e.g., proximity of methoxy and ethyl groups). Monitor reaction byproducts (e.g., dimerization) with HPLC-DAD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
